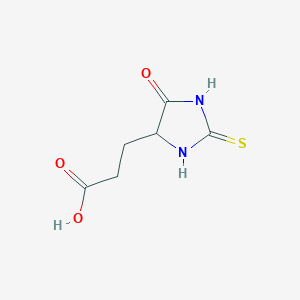

3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid

概要

説明

3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid is a compound that features a unique imidazolidinone ring structure with both oxo and thioxo functional groupsIt is derived from the ergothioneine utilization pathway in certain microorganisms, such as Burkholderia species .

作用機序

Target of Action

The primary target of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid is a novel enzyme known as this compound desulfhydrase . This enzyme belongs to the DUF917 protein family, which consists of proteins of unknown function .

Mode of Action

This compound interacts with its target enzyme, this compound desulfhydrase, and undergoes a conversion process. The enzyme converts this compound and H2O to 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and H2S .

Biochemical Pathways

The compound this compound is part of the ergothioneine utilization pathway in Burkholderia sp. HME13 . This pathway involves several enzymes, including ergothionase, thiourocanate hydratase, this compound desulfhydrase, and hydantoin-5-propionic acid amidohydrolase . The compound is converted to 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and H2S by the action of this compound desulfhydrase .

Pharmacokinetics

It has been found that the enzyme’s activity is influenced by various factors such as temperature, pH, and the presence of certain additives .

Result of Action

The action of this compound results in the production of 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and H2S . This conversion is part of the ergothioneine utilization pathway, which plays a role in preventing oxidative damage to cells .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the activity of the enzyme this compound desulfhydrase, which the compound targets, is affected by temperature and pH . Additionally, the expression of the enzyme is induced by ergothioneine .

生化学分析

Biochemical Properties

3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid plays a crucial role in biochemical reactions, particularly in the context of ergothioneine utilization. It interacts with various enzymes, including this compound desulfhydrase, which converts it into 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and hydrogen sulfide . The interaction between this compound and this enzyme is essential for the proper utilization of ergothioneine in various organisms .

Cellular Effects

This compound has been shown to influence cellular processes significantly. It exhibits strong antioxidant activity, protecting cells from oxidative damage caused by hydroxyl radicals, hypochlorous acid, and peroxynitrite . This compound’s antioxidant properties are crucial for maintaining cellular homeostasis and preventing oxidative stress-related damage . Additionally, it has been observed to modulate cell signaling pathways and gene expression, further highlighting its importance in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to this compound desulfhydrase, facilitating the conversion of the compound into 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and hydrogen sulfide . This reaction is essential for the proper utilization of ergothioneine and highlights the compound’s role in enzyme activation and substrate conversion . Furthermore, the compound’s antioxidant properties contribute to its ability to modulate gene expression and protect cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for prolonged antioxidant activity and protection against oxidative damage . Its degradation over time can lead to a decrease in its effectiveness, highlighting the importance of understanding its temporal effects in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant activity, protecting cells from oxidative damage and maintaining cellular homeostasis . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have shown that the compound’s effects are dose-dependent, with threshold effects observed at specific concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the context of ergothioneine utilization. It interacts with enzymes such as this compound desulfhydrase, which facilitates its conversion into 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and hydrogen sulfide . This interaction is crucial for the proper utilization of ergothioneine and highlights the compound’s role in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . These interactions are crucial for the compound’s antioxidant activity and its ability to protect cells from oxidative damage .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its antioxidant effects . Targeting signals and post-translational modifications play a crucial role in directing the compound to its appropriate subcellular locations .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid typically involves the conversion of thiourocanic acid to the target compound. This conversion is catalyzed by the enzyme thiourocanate hydratase, which is encoded by a gene identified in Burkholderia species . The reaction conditions for this enzymatic conversion include an aqueous environment where the enzyme facilitates the hydration of thiourocanic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve biotechnological approaches using genetically engineered microorganisms that express the necessary enzymes for the conversion of precursor compounds to this compound. Optimization of fermentation conditions and enzyme purification processes would be critical for large-scale production.

化学反応の分析

Types of Reactions

3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid undergoes several types of chemical reactions, including:

Hydration: The conversion of thiourocanic acid to this compound involves hydration.

Desulfhydration: The enzyme this compound desulfhydrase catalyzes the conversion of this compound to 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and hydrogen sulfide.

Common Reagents and Conditions

Hydration: Requires thiourocanic acid and the enzyme thiourocanate hydratase in an aqueous environment.

Desulfhydration: Requires the enzyme this compound desulfhydrase and water.

Major Products

科学的研究の応用

3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid has several scientific research applications:

Industrial Biotechnology: Could be used in the production of bio-based chemicals through microbial fermentation processes.

類似化合物との比較

Similar Compounds

3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid: Similar structure but with a phenyl group attached to the imidazolidinone ring.

3-(1-Allyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid: Similar structure but with an allyl group attached to the imidazolidinone ring.

Uniqueness

3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid is unique due to its specific role in the ergothioneine utilization pathway and its ability to undergo desulfhydration reactions catalyzed by specific enzymes. This distinguishes it from other similar compounds that may not participate in the same biochemical pathways or exhibit the same reactivity.

生物活性

3-(5-Oxo-2-thioxoimidazolidin-4-yl)propanoic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, particularly focusing on its antioxidant properties and interaction with specific enzymes.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a thioxoimidazolidine ring, which is critical for its biological activity.

The primary mechanism of action involves interaction with a novel enzyme known as 3-(5-oxo-2-thioxoimidazolidin-4-yl)propionic acid desulfhydrase . This enzyme catalyzes the conversion of the compound into 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid and hydrogen sulfide (H2S), a process that plays a crucial role in microbial metabolism, particularly in the ergothioneine utilization pathway observed in Burkholderia species .

Antioxidant Properties

This compound has demonstrated strong antioxidant activity. It protects cells from oxidative damage caused by reactive species such as hydroxyl radicals, hypochlorous acid, and peroxynitrite. This property is vital for maintaining cellular integrity and preventing oxidative stress-related diseases.

Cellular Effects

The compound's interaction with specific enzymes not only facilitates its conversion into other biologically active forms but also influences various cellular processes. Research indicates that it can modulate cellular responses to oxidative stress, thereby enhancing cell survival under adverse conditions.

Biochemical Pathways

The compound is involved in the ergothioneine utilization pathway , which is essential for certain bacterial species. Its activity is influenced by environmental factors such as temperature and pH, which can affect the efficiency of the desulfhydrase enzyme.

Comparative Analysis

A comparison with structurally similar compounds reveals unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid | C7H10N2O3S | Contains a methyl group, altering biological activity. |

| 3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid | C13H12N2O3S | Features a phenyl group, affecting solubility and reactivity. |

| 3-(5-Oxo-1-benzyl-2-thioxoimidazolidin-4-yl)propanoic acid | C14H14N2O3S | Contains a benzyl substituent, enhancing pharmacological properties. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its activity can be influenced by various factors including temperature, pH, and the presence of other substances in the environment. Understanding these factors is crucial for optimizing its use in therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in biomedical research. For instance:

- Antioxidant Activity : In vitro studies have shown that it significantly reduces oxidative stress markers in cultured cells exposed to harmful agents.

- Enzyme Interaction : Detailed studies have elucidated how this compound interacts with desulfhydrase, providing insights into its role in microbial metabolism.

- Therapeutic Potential : Given its antioxidant properties, there is ongoing research into its potential use as a therapeutic agent in conditions characterized by oxidative stress, such as neurodegenerative diseases.

特性

IUPAC Name |

3-(5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c9-4(10)2-1-3-5(11)8-6(12)7-3/h3H,1-2H2,(H,9,10)(H2,7,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXWRHDAVRASKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1C(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389819 | |

| Record name | BAS 03182937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83178-70-5 | |

| Record name | BAS 03182937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。